molecular formula C23H15ClO4 B14490045 4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- CAS No. 64389-39-5

4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl-

Cat. No.: B14490045
CAS No.: 64389-39-5
M. Wt: 390.8 g/mol
InChI Key: USKJNABXEIYYSE-UHFFFAOYSA-N
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Description

4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- is a complex organic compound with the molecular formula C29H20O4 This compound is characterized by its unique structure, which includes a dioxin ring substituted with benzoyl, chlorophenyl, and phenyl groups

Preparation Methods

The synthesis of 4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dioxin ring, followed by the introduction of the benzoyl, chlorophenyl, and phenyl substituents. Common reagents used in these reactions include benzoyl chloride, chlorobenzene, and phenyl magnesium bromide. The reaction conditions usually involve the use of catalysts and solvents such as dichloromethane and tetrahydrofuran, with temperature control being crucial to ensure the desired product is obtained.

Chemical Reactions Analysis

4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- can be compared with other similar compounds, such as:

    4H-1,3-Dioxin-4-one, 5-benzoyl-2,2,6-triphenyl-: This compound has a similar dioxin ring structure but with different substituents, leading to different chemical properties and reactivity.

    4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-methylphenyl)-6-phenyl-: The presence of a methyl group instead of a chlorine atom can significantly alter the compound’s reactivity and biological activity.

The uniqueness of 4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

64389-39-5

Molecular Formula

C23H15ClO4

Molecular Weight

390.8 g/mol

IUPAC Name

5-benzoyl-2-(4-chlorophenyl)-6-phenyl-1,3-dioxin-4-one

InChI

InChI=1S/C23H15ClO4/c24-18-13-11-17(12-14-18)23-27-21(16-9-5-2-6-10-16)19(22(26)28-23)20(25)15-7-3-1-4-8-15/h1-14,23H

InChI Key

USKJNABXEIYYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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